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Cat. No.: B3026052 Get Quote

This guide provides a comparative overview of the hallucinogenic potential of 2,5-Dimethoxy-4-

propylamphetamine (DOPR) and other well-characterized phenethylamines, namely 2,5-

dimethoxy-4-iodoamphetamine (DOI) and 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The

comparison is based on available in vitro receptor binding and functional data, as well as in

vivo behavioral data from rodent models, which are considered predictive of hallucinogenic

activity in humans.

Executive Summary

The hallucinogenic effects of phenethylamines are primarily mediated by their agonist activity at

the serotonin 2A (5-HT2A) receptor. The potency of a compound to induce a head-twitch

response (HTR) in rodents is a reliable behavioral proxy for its hallucinogenic potential. While

quantitative pharmacological data for the well-studied compounds DOI and 2C-B are available,

allowing for a direct comparison of their hallucinogenic potential, such data for DOPR is not

readily available in the published scientific literature.

Based on existing qualitative reports and limited preclinical data, DOPR is a potent and long-

acting psychedelic. It is known to be a 5-HT2A receptor agonist and induces the head-twitch

response in mice. Anecdotal reports by its synthesizer, Alexander Shulgin, suggest a high

potency in humans. In contrast, DOI is a potent and efficacious 5-HT2A agonist with a well-

established high potential for inducing HTR. 2C-B is also a potent 5-HT2A agonist, though

some studies suggest it may have lower intrinsic activity at this receptor compared to other
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phenethylamines, which may explain its reportedly more manageable psychedelic effects at

common dosages.

Quantitative Comparison of Phenethylamine
Pharmacology
The following tables summarize the available quantitative data for DOI and 2C-B. A significant

data gap exists for DOPR, for which specific in vitro binding affinities and functional potencies,

as well as a definitive in vivo HTR potency, have not been published.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM)

Compound 5-HT2A Ki (nM)
5-HT2A EC50
(nM)

5-HT2C Ki (nM)
5-HT2C EC50
(nM)

DOPR
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

DOI ~0.7 - 2.5 ~0.5 - 40 ~2.4 - 19 ~1.5 - 22

2C-B ~10.0 ~1.2 - 9.0 ~4.1 ~0.63

Note: Ki and EC50 values can vary between studies due to different experimental conditions

(e.g., radioligand used, cell line, specific functional assay).

Table 2: In Vivo Hallucinogenic Potential (Head-Twitch Response, HTR)
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Compound Animal Model HTR ED50 (mg/kg) Notes

DOPR Mouse Data Not Available

Induces significant

HTR at ≥0.1 mg/kg.

Reported to be slightly

more potent but less

efficacious than DOM.

DOI Mouse (C57BL/6J) ~0.25 - 1.0

Potent inducer of

HTR, often used as a

standard positive

control. Exhibits a

biphasic dose-

response curve at

higher doses.

2C-B Mouse Data Not Available

Reports on HTR

induction are mixed,

potentially due to

lower intrinsic activity

at the 5-HT2A

receptor and species

differences.

Qualitative Comparison of DOPR
DOPR (2,5-Dimethoxy-4-propylamphetamine) is a psychedelic amphetamine of the DOx class.

First synthesized and bioassayed by Alexander Shulgin, it is described in his book PiHKAL

(Phenethylamines I Have Known And Loved).

Human Dosage and Duration: Shulgin reports an oral dosage of 2.5 to 5 mg, with a very long

duration of 20 to 30 hours and a slow onset of action.

Subjective Effects: It is described as a "heavy duty psychedelic" with strong visual effects.

Preclinical Evidence: DOPR is confirmed to be a serotonin 5-HT2A receptor agonist and

produces the head-twitch response (HTR) in rodents, indicating hallucinogenic potential.[1] It

is reported to be slightly more potent but less efficacious than its structural analog DOM in
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producing the HTR.[1] A recent study demonstrated that while higher doses (0.1 mg/kg and

above) induce HTR in mice, lower, sub-hallucinogenic doses may increase motivation.

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for a specific receptor by measuring how it

competes with a radiolabeled ligand known to bind to that receptor.

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are

prepared from cultured cells (e.g., HEK-293 or CHO cells) or brain tissue through

homogenization and differential centrifugation.

Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed

concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying

concentrations of the unlabeled test compound (e.g., DOPR, DOI, or 2C-B).

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

a glass fiber filter plate. The filters trap the membranes with the bound radioligand, while the

unbound radioligand is washed away.

Quantification: The radioactivity trapped on the filters is measured using a scintillation

counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of the test compound. A non-linear regression analysis is used to determine

the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand

binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-

Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

In Vitro Functional Assay (Calcium Flux)
This assay measures the ability of a compound to activate Gq-coupled receptors like the 5-

HT2A receptor, leading to an increase in intracellular calcium concentration.

Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 cells) are

plated in a multi-well plate.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM

or Indo-1 AM). This dye exhibits an increase in fluorescence intensity upon binding to free

calcium.

Compound Addition: The plate is placed in a fluorescence microplate reader. The test

compound is added to the wells at various concentrations.

Signal Detection: The fluorescence intensity is measured over time, immediately before and

after the addition of the compound. An increase in fluorescence indicates receptor activation

and subsequent calcium release.

Data Analysis: The peak fluorescence response at each concentration of the test compound

is measured. These values are plotted against the log concentration of the compound to

generate a dose-response curve, from which the EC50 (half-maximal effective concentration)

and Emax (maximum effect) are determined.

Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side rotational head movement in rodents that is a characteristic

behavioral response to 5-HT2A receptor activation and is used as a preclinical model of

hallucinogenic potential.

Animal Acclimation: Male C57BL/6J mice are typically used. They are acclimated to the

testing environment (e.g., a clear observation chamber) before the experiment.

Drug Administration: The test compound (DOPR, DOI, or 2C-B) is administered, usually via

intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a range of doses. A vehicle control

group is also included.

Observation Period: Immediately after injection, the mice are placed individually into the

observation chambers. The number of head twitches is counted by a trained observer (often

blind to the treatment condition) for a defined period, typically 10 to 30 minutes. Alternatively,

automated detection systems using video tracking or head-mounted magnets can be used

for more objective quantification.[2]

Data Analysis: The total number of head twitches for each animal is recorded. The mean

number of head twitches at each dose is calculated and plotted to generate a dose-response
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curve. Non-linear regression is used to calculate the ED50 value, which is the dose that

produces 50% of the maximal response.

Visualizations
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Caption: 5-HT2A Receptor Gq Signaling Pathway.
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Experimental Workflow for Head-Twitch Response (HTR) Assay
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Caption: Workflow for the Head-Twitch Response Assay.
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Pharmacological Comparison of Phenethylamines
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Caption: Comparison of Phenethylamine Pharmacological Features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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